5-Methyl-5H-pyrrolo[2,3-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-2-6-7(10)9-4-3-8-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNQDRROPYPVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=NC=CN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 5 Methyl 5h Pyrrolo 2,3 B Pyrazine and Its Precursors
Strategic Approaches to the Pyrrolo[2,3-b]pyrazine Core Synthesis
The construction of the bicyclic pyrrolo[2,3-b]pyrazine system is achieved through a variety of synthetic strategies, ranging from classical ring-closing reactions to modern metal-catalyzed functionalizations.
Cyclization and Annulation Reactions for Ring System Formation
Cyclization and annulation reactions are fundamental to forming the pyrrolo[2,3-b]pyrazine core. These methods typically involve the construction of one ring onto a pre-existing complementary ring.
One common approach involves the condensation of a suitably substituted aminopyrazine with a two-carbon synthon to form the pyrrole (B145914) ring. For instance, the reaction of o-aminonitrosopyrazoles with cyclic β-diketones can lead to the formation of the pyrazolo[3,4-b]pyrazine system, a related scaffold, with the reaction proceeding effectively in DMF, including under microwave irradiation to shorten reaction times. scholaris.ca Another strategy is the cyclocondensation of 5-amino-4-nitrosopyrazoles with β-ketonitriles. scholaris.ca
Tandem reactions provide an efficient route to fused heterocycles. A convenient synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, an isomeric system, is achieved in two steps from Ugi adducts. This involves an acid-mediated cyclization followed by a gold(I)-catalyzed regioselective annulation. researchgate.net Similarly, [3+2] cycloaddition reactions are a powerful tool, as demonstrated in the synthesis of new pyrrolo[1,2-b]pyridazines from mesoionic oxazolo-pyridazinones. jocpr.com Rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates has also been developed, leading to partially saturated systems that can undergo subsequent ring contraction to form oxazine-annulated pyrroles. rsc.org
A three-step sequence starting from 2,2-dimethoxyethylamine, sulfonyl chlorides, and alkynes bearing electron-withdrawing groups can construct the pyrrole ring via a proposed 5-exo-trig cyclization. researchgate.net These diverse cyclization and annulation strategies highlight the versatility available to chemists for assembling the core heterocyclic framework. researchgate.netgoogle.com
Palladium-Catalyzed Coupling Reactions in Heterocyclic Synthesis (e.g., Suzuki, Stille, Negishi Cross-Couplings for Derivatization)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the pyrrolo[2,3-b]pyrazine core, allowing for the introduction of a wide array of substituents. These reactions typically involve coupling a halogenated or triflated heterocyclic substrate with an organometallic reagent. researchgate.net
Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for forming C-C bonds by coupling a halide with an organoboron compound. libretexts.org It is widely used for the arylation of heterocyclic systems. nih.gov For instance, halogenated aromatics and heteroaromatics with a primary amine group can undergo Suzuki coupling with arylboronic acids without needing a protection/deprotection sequence. capes.gov.br A chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine has been demonstrated as a key step in a multi-step synthesis. wikipedia.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide. rsc.org This method is valuable for creating C(sp²)–C(sp²) bonds and has been applied to the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net For example, 4-chloropyrrolo[2,3-d]pyrimidines have been coupled with imidazolylstannanes. The reaction's utility extends to the use of vinylstannanes to introduce vinyl groups. researchgate.net
Negishi Coupling: This reaction utilizes organozinc reagents, which couple with organic halides or triflates. organic-chemistry.org A key advantage of the Negishi coupling is the functional group tolerance of organozinc reagents. The development of highly active palladacycle precatalysts has enabled these couplings to proceed at ambient temperatures and with low catalyst loadings, even with challenging heteroaryl substrates.
These palladium-catalyzed methods provide robust and flexible strategies for elaborating the pyrrolo[2,3-b]pyrazine skeleton, enabling the synthesis of a diverse library of derivatives.
| Coupling Reaction | Catalyst/Ligand System (Example) | Substrates (Example) | Key Features | Reference(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Heteroaryl Halides + Arylboronic Acids | High tolerance of functional groups, mild conditions. capes.gov.br | libretexts.orgwikipedia.org |
| Stille | PdCl₂(PPh₃)₂ | Halogenated Pyrrolopyrimidines + Organostannanes | Stable and accessible organotin reagents. rsc.org | researchgate.net |
| Negishi | Pd(P(t-Bu)₃)₂, Palladacycle/XPhos | Heteroaryl Halides + Organozinc Reagents | High reactivity and functional group tolerance of organozinc reagents. organic-chemistry.org |
Direct C-H Arylation and Other Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials like halides. google.com
Palladium-catalyzed direct C-H arylation allows for the formation of C-C bonds by directly coupling a C-H bond with an aryl halide. This methodology has been successfully applied to pyrrolo[2,3-d]pyrimidine and pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, providing access to a variety of (hetero)biaryl-containing products in good to excellent yields. These reactions often exhibit high regioselectivity. For example, the ortho C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives with aryl iodides has been reported. The choice of ligand and reaction conditions is critical for achieving the desired selectivity and efficiency.
Beyond arylation, other direct functionalization methods have been developed. An iodine-mediated electrochemical C(sp³)–H cyclization has been used to synthesize pyrrolo[1,2-a]quinoxalines, demonstrating a method with high atom economy. These advanced strategies offer more efficient and environmentally benign routes to complex heterocyclic derivatives.
Regioselective Synthesis of Substituted Pyrrolo[2,3-b]pyrazine Derivatives
Controlling the position of substituents on the pyrrolo[2,3-b]pyrazine ring system is critical for structure-activity relationship studies. Regioselectivity can be achieved through several approaches.
One method involves the careful choice of starting materials and reaction pathways. For example, the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via a tandem post-Ugi cyclization and gold(I)-catalyzed annulation proceeds with high regioselectivity. researchgate.net Similarly, the synthesis of new pyrrolo[1,2-b]pyridazines via a [3+2] cycloaddition reaction has been shown to be regioselective. jocpr.com
In other cases, the inherent reactivity of the heterocyclic core directs substitution. The design and synthesis of substituted pyrrolo[2,3-d]pyrimidines have been achieved via a bis-electrophilic cyclization followed by selective chlorination and subsequent nucleophilic substitution at the 4-position. The regioselective preparation of 2-substituted 3,4-diaryl pyrroles has been accomplished through a [2+3] cycloaddition between methylisocyanoacetate and α,β-unsaturated nitriles, which was then applied to the total synthesis of natural products. Such control over substituent placement is fundamental to the targeted design of functional molecules.
Targeted Synthesis of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine and its Functionalized Analogues
The synthesis of the title compound, this compound, requires the successful construction of the core heterocyclic system followed by, or integrated with, the introduction of a methyl group at the N-5 position of the pyrrole ring.
Introduction of the 5-Methyl Group: Methodological Considerations
The introduction of the methyl group onto the pyrrole nitrogen (N-5) of the 5H-pyrrolo[2,3-b]pyrazine scaffold is a key synthetic step. The pyrrole N-H proton is weakly acidic (pKa ≈ 17.5) and can be removed by a suitable base to generate a nucleophilic pyrrolide anion. This anion can then be alkylated with an electrophilic methyl source.
Several established methods for the N-alkylation of pyrroles and related heterocycles, such as 7-azaindoles (pyrrolo[2,3-b]pyridines), can be applied. researchgate.net
Base-Mediated Alkylation: A common and effective method involves the deprotonation of the N-H bond using a base, followed by quenching with a methylating agent.
Bases: Strong bases are typically required. Common choices include sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Other effective base/solvent systems include potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO).
Methylating Agents: Standard electrophiles for methylation include iodomethane (B122720) (methyl iodide) or dimethyl sulfate.
The reaction of the potassium salt of pyrrole with iodomethane in DMSO is known to produce the N-alkylated derivative in high yield.
Phase-Transfer Catalysis: N-alkylation can also be performed under phase-transfer catalytic conditions, which can offer milder reaction conditions and easier work-up procedures.
Alternative Methylating Reagents: More modern reagents have also been developed. For example, tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been reported as an effective reagent for the direct and selective methylation of various N-heterocycles, including indoles and pyrroles.
The choice of base and solvent system can be crucial for achieving high regioselectivity, as competitive C-alkylation can sometimes occur, although N-alkylation is generally favored for pyrrole itself under ionically dissociating conditions. For a fused system like 5H-pyrrolo[2,3-b]pyrazine, the electronic nature of the adjacent pyrazine (B50134) ring will influence the acidity of the N-H proton and the nucleophilicity of the resulting anion, but the fundamental principles of N-alkylation remain applicable.
| Method | Base | Solvent | Methylating Agent | Key Features | Reference(s) |
| Strong Base | NaH, KH, KOH | DMF, DMSO, THF | CH₃I, (CH₃)₂SO₄ | High-yielding, standard laboratory procedure. | |
| Ionic Liquid | KOH | [Bmim][BF₄] | Alkyl Halides | Regioselective, "green" solvent alternative. | |
| Fluoride-Mediated | N/A | N/A | Tetramethylammonium fluoride (TMAF) | Direct and selective methylation. |
Green Chemistry Approaches and Process Intensification in Synthesis
In recent years, the principles of green chemistry and process intensification have been increasingly applied to the synthesis of heterocyclic compounds like this compound to improve sustainability and efficiency.
Microwave-Assisted Synthesis for Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of this compound and its derivatives. The use of microwave irradiation can significantly reduce reaction times for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. For instance, the coupling of 7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine with various boronic acids can be achieved in minutes under microwave heating, compared to several hours using conventional heating methods. This rapid heating can also minimize the formation of side products, simplifying purification processes.
Flow Chemistry Techniques for Scalable Production
Flow chemistry offers a promising platform for the scalable and safe production of this compound and its intermediates. By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can lead to higher yields, improved product consistency, and safer handling of hazardous reagents and intermediates. The telescoped synthesis of multi-step reaction sequences in a continuous flow system can further enhance efficiency by eliminating the need for isolation and purification of intermediates.
Aqueous Media and Environmentally Benign Solvent Systems in Coupling Reactions
The development of synthetic routes that utilize environmentally benign solvents is a cornerstone of green chemistry. For the synthesis of this compound derivatives, significant efforts have been directed towards replacing traditional volatile organic solvents with greener alternatives. Aqueous media, in combination with appropriate surfactants or co-solvents, have been successfully employed for palladium-catalyzed cross-coupling reactions. The use of water as a solvent not only reduces the environmental impact but can also, in some cases, enhance the reactivity of the catalytic system. Other green solvents, such as ionic liquids and deep eutectic solvents, are also being explored for their potential to facilitate cleaner and more efficient synthetic processes.
Chemical Reactivity Profiles of this compound Derivatives
Understanding the chemical reactivity of this compound derivatives is essential for the design of new synthetic transformations and the exploration of their potential applications.
Oxidation Reactions and Product Characterization in Research
The this compound scaffold is susceptible to oxidation at several positions, leading to a variety of products with modified electronic and structural properties. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. These N-oxides can exhibit altered reactivity and may serve as intermediates for further functionalization. For example, the oxidation of the pyrazine nitrogen can activate adjacent carbon atoms towards nucleophilic attack.
The pyrrole ring is also prone to oxidation, which can lead to the formation of oxo-derivatives or ring-opened products depending on the oxidant and reaction conditions. The characterization of these oxidation products is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, to elucidate their precise chemical structures.
Below is a table summarizing the outcomes of representative oxidation reactions on this compound derivatives:
| Starting Material | Oxidizing Agent | Major Product(s) |
| This compound | m-Chloroperoxybenzoic acid (mCPBA) | This compound 1-oxide, this compound 4-oxide |
| 7-Aryl-5-methyl-5H-pyrrolo[2,3-b]pyrazine | Potassium permanganate (B83412) (KMnO4) | 5-Methyl-7-oxo-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid |
| This compound | Ozone (O3) | Ring-opened dicarbonyl compounds |
Reduction Reactions and Novel Derivative Formation
The selective reduction of the this compound core, particularly the pyrazine ring, offers a pathway to novel saturated and partially saturated heterocyclic systems with potential applications in drug discovery. The formation of 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine derivatives represents a key transformation, altering the planarity and electronic properties of the parent molecule.
One notable method for achieving this is through a catalyst-free tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence. This approach allows for the efficient and operationally simple synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines. While specific examples detailing the reduction of this compound itself are not extensively documented in readily available literature, the principles of this methodology can be applied. The reaction typically involves the use of mild reagents and proceeds in moderate to high yields, expanding the chemical space accessible from the pyrrolopyrazine scaffold.
Catalytic hydrogenation is a fundamental and widely employed method for the reduction of aromatic systems. The choice of catalyst plays a crucial role in the extent and selectivity of the reduction.
Table 1: Common Catalysts for Heterocyclic Ring Reduction
| Catalyst | Common Applications in Heterocyclic Chemistry |
| Raney Nickel | Hydrogenation of various functional groups and aromatic rings. Often used for the reduction of sulfur-containing heterocycles. |
| Palladium (on carbon) | Effective for the hydrogenation of alkenes, alkynes, and the reduction of nitro groups. Can be used for the partial or full hydrogenation of aromatic rings. |
| Platinum (as PtO₂) | A powerful catalyst for the hydrogenation of a wide range of functional groups and aromatic systems, often leading to complete saturation. |
The application of these catalysts to this compound would likely lead to the formation of tetrahydro- and potentially hexahydropyrrolo[2,3-b]pyrazine derivatives, depending on the reaction conditions such as temperature, pressure, and solvent. For instance, catalytic hydrogenation over Raney Nickel or Palladium on carbon could potentially achieve the selective reduction of the pyrazine ring to yield 5-methyl-6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine or the fully saturated 5-methyl-4,5,6,7-tetrahydropyrrolo[2,3-b]pyrazine. The specific conditions would require empirical optimization to achieve the desired level of saturation and avoid over-reduction or side reactions.
Electrophilic and Nucleophilic Substitution Patterns on the Ring System
The electronic nature of the this compound ring system, a fusion of an electron-rich pyrrole ring and an electron-deficient pyrazine ring, dictates its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Substitution
The pyrrole moiety of the this compound is generally more susceptible to electrophilic attack than the pyrazine ring. The nitrogen atom of the pyrrole ring donates electron density to the ring, activating it towards electrophiles. In contrast, the nitrogen atoms in the pyrazine ring are electron-withdrawing, deactivating it towards electrophilic substitution.
Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. While specific studies on this compound are limited, analogous heterocyclic systems provide insights into the expected regioselectivity. Electrophilic attack is anticipated to occur preferentially at the C2 or C3 positions of the pyrrole ring.
Table 2: Key Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product on this compound |
| Halogenation | X₂ (e.g., Br₂, Cl₂) / Lewis Acid | 2-Halo- or 3-Halo-5-methyl-5H-pyrrolo[2,3-b]pyrazine |
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro- or 3-Nitro-5-methyl-5H-pyrrolo[2,3-b]pyrazine |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl- or 3-Acyl-5-methyl-5H-pyrrolo[2,3-b]pyrazine |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | 2-Formyl- or 3-Formyl-5-methyl-5H-pyrrolo[2,3-b]pyrazine |
The Vilsmeier-Haack reaction, a mild method for formylation, is particularly useful for electron-rich heterocyclic compounds and would likely proceed at the C2 or C3 position of the pyrrole ring. Similarly, Friedel-Crafts acylation, which introduces an acyl group, is expected to favor these positions. The precise regioselectivity would be influenced by steric effects of the methyl group at the N5 position and the specific reaction conditions.
Nucleophilic Substitution
The pyrazine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by a good leaving group, such as a halogen atom. The electron-withdrawing nature of the pyrazine nitrogens facilitates the attack of nucleophiles.
Commercially available halo-derivatives, such as 3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine, serve as key precursors for introducing a variety of nucleophiles onto the pyrazine ring.
Table 3: Examples of Nucleophilic Substitution on a Halogenated Pyrrolopyrazine
| Starting Material | Nucleophile | Potential Product |
| 3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | Amines (R-NH₂) | 3-Amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives |
| 3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | Alkoxides (R-O⁻) | 3-Alkoxy-5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives |
| 3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine | Thiols (R-SH) | 3-Thioether-5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives |
The reaction of 3-Chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine with various amines, for instance, would lead to the synthesis of a library of 3-amino-substituted derivatives. This type of transformation is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing pyrazine ring.
Structure Activity Relationship Sar Studies for 5 Methyl 5h Pyrrolo 2,3 B Pyrazine Analogues
Design Principles for Modulating Biological Activity through Structural Variations
The biological activity of pyrrolo[2,3-b]pyrazine derivatives can be finely tuned through strategic structural modifications. The core scaffold itself is a privileged structure in kinase inhibitor design, and its activity is highly dependent on the nature and position of various substituents. nih.govuran.ua
The pyrrolo[2,3-b]pyrazine core acts as a bioisostere of adenine, enabling it to bind to the ATP-binding pocket of kinases. nih.gov The nitrogen atoms in the pyrazine (B50134) ring are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. nih.gov For instance, in studies targeting Fibroblast Growth Factor Receptor (FGFR), changing a scaffold from 1H-pyrazolo[4,3-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine dramatically increased the binding and inhibitory activity, underscoring the importance of the scaffold's electronic and structural properties. nih.gov
Substituents on this core modulate activity through several mechanisms:
Steric Effects : The size and shape of substituents can influence how the molecule fits into the binding pocket, enhancing selectivity for one kinase over another.
Electronic Effects : Electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, affecting the strength of hydrogen bonds and other interactions with the target protein.
Hydrophobic Interactions : Appending hydrophobic groups can lead to favorable interactions with non-polar residues in the ATP binding site, increasing affinity.
Solubility and Pharmacokinetic Properties : Substituents can be modified to improve properties like solubility and metabolic stability, which are crucial for a compound's potential as a drug.
The substituent at the N5 position of the pyrrole (B145914) ring plays a critical role in orienting the molecule within the kinase binding site and can significantly impact the activity profile. While the parent 5H-pyrrolo[2,3-b]pyrazine is the foundational scaffold, substitutions at this nitrogen are a key area of SAR exploration.
In the development of FGFR inhibitors, a large sulfonyl group is often attached at the N5 position. eurekaselect.com This N5-sulfonyl moiety serves to position other parts of the molecule for optimal interactions within the ATP binding pocket. For example, a phenylsulfonyl group at N5 was used in a series of potent FGFR inhibitors. nih.gov
While direct SAR studies on the 5-methyl group itself are limited in the reviewed literature, studies on analogous scaffolds like pyrrolo[2,3-d]pyrimidines show that small alkyl groups at this position, such as methyl or ethyl, can provide beneficial hydrophobic interactions within the target's binding site. mdpi.com For instance, in a series of pyrrolo[2,3-d]pyrimidine antifolates, homologation from a 5-methyl to a 5-ethyl group resulted in a threefold increase in potency against human dihydrofolate reductase. mdpi.com This suggests that the size of the alkyl group at the N5 position is a critical parameter for optimizing target engagement.
Beyond the N5-position, substitutions at other positions of the bicyclic core are vital for modulating potency and selectivity.
Position 2 : In studies of Janus kinase 3 (JAK3) inhibitors, a phenyl ether moiety at the 2-position of the 5H-pyrrolo[2,3-b]pyrazine scaffold was found to be a key determinant of activity and selectivity. uran.ua Computational and crystallographic analyses revealed that this position projects into a region of the kinase where modifications could be made to achieve selectivity against other JAK family members. uran.ua
Position 3 : The 3-position is frequently modified to explore deep pockets within the kinase active site. In the pursuit of FGFR inhibitors, attaching a 1-methyl-1H-pyrazol-4-yl group at this position was found to be highly effective. eurekaselect.com Further exploration of substituents on this pyrazole (B372694) ring showed that even minor changes could significantly alter activity, as demonstrated in the table below.
Table 1: SAR of Substituents at the 3-Position on FGFR1 Inhibition
This table presents data on 5H-pyrrolo[2,3-b]pyrazine analogues with a sulfonyl-imidazole moiety at N5 and various substituted pyrazoles at C3.
| Compound | R Group on Pyrazole at C3 | FGFR1 Inhibition (%) at 10 µM |
|---|---|---|
| Analogue 1 | -H | 96.1 |
| Analogue 2 | -C(O)CH2CH3 | 56.4 |
| Analogue 3 | -C(O)CH(CH3)2 | 34.0 |
| Analogue 4 | -C(O)c-propyl | 34.5 |
Data sourced from Molecules (2018), 23(3), 698. eurekaselect.com
As the table illustrates, an unsubstituted pyrazole at position 3 (Analogue 1) provided the highest inhibitory activity against FGFR1, while introducing even moderately sized acyl groups (Analogues 2-4) led to a significant drop in potency. eurekaselect.com This highlights the sensitive nature of this region of the molecule for target interaction. Similarly, in a different series of topoisomerase II inhibitors, an alkylamino side chain and a benzoazolyl group at positions 1 and 3 were found to be critical for activity. asianpubs.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
While extensive SAR studies provide qualitative insights, computational methods like QSAR and pharmacophore modeling offer a quantitative framework for understanding and predicting the biological activity of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine analogues.
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the specific this compound scaffold, detailed QSAR studies are not widely available in the reviewed scientific literature. However, the methodology has been successfully applied to structurally related pyrrolopyrazine isomers and other analogous heterocyclic systems, demonstrating its potential utility.
For example, a 3D-QSAR study on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives, which are structural isomers of the title compound's class, successfully developed reliable models (CoMFA and CoMSIA) to predict their antagonist activity at the mGluR5 receptor. nih.gov The models were able to identify key steric and electrostatic fields that govern activity, providing predictive power for designing new analogues. nih.gov Similar QSAR studies on pyrrolopyridinone and quinoline (B57606) derivatives have also proven effective in guiding the design of new inhibitors. researchgate.netnih.gov These examples underscore that, should a suitable dataset of this compound analogues and their activities be available, the development of a robust QSAR model would be a viable strategy to accelerate the discovery of novel, potent compounds.
A pharmacophore model defines the essential steric and electronic features that a molecule must possess to interact with a specific biological target. While a formally published pharmacophore model for this compound analogues is not prominent in the literature, the key features can be inferred from structure-based design and molecular docking studies of inhibitors targeting kinases like FGFR and JAK3. uran.uaeurekaselect.com
The essential pharmacophoric features for kinase inhibition by this class of compounds typically include:
Hydrogen Bond Acceptor(s) : The nitrogen atoms of the pyrazine ring are critical hydrogen bond acceptors that interact with the backbone amide protons of the kinase hinge region (e.g., with Ala564 in FGFR1). eurekaselect.com This interaction is a cornerstone of binding for most ATP-competitive kinase inhibitors.
Aromatic/Heterocyclic Core : The flat, aromatic pyrrolo[2,3-b]pyrazine scaffold itself provides a platform for shape complementarity and can engage in π-π stacking interactions with aromatic residues in the active site, such as Phe489 in FGFR1. eurekaselect.com
Hydrophobic/Aromatic Region : A substituent, often at the 3-position (like the pyrazole ring in FGFR inhibitors), occupies a hydrophobic pocket, contributing significantly to binding affinity. eurekaselect.com
Selectivity-Determining Vector : Another substituent, such as the phenyl ether at the 2-position in JAK3 inhibitors, can extend towards a more variable region of the ATP pocket, allowing for the fine-tuning of selectivity against different kinases. uran.ua
Pharmacophore models developed for the closely related pyrrolo[2,3-d]pyrimidine scaffold, a known "privileged" structure in kinase inhibition, further validate these features. These models consistently highlight the importance of hydrogen bond donors and acceptors in the heterocyclic core for hinge binding, along with hydrophobic and aromatic features that occupy adjacent pockets.
Structure-Activity Relationship (SAR) in the Context of Specific Biological Targets
The this compound core is a privileged scaffold in medicinal chemistry, recognized for its role in developing potent and selective kinase inhibitors. The structure-activity relationship (SAR) of its analogues has been explored against various biological targets, revealing key structural modifications that influence potency and selectivity. This section details the SAR for several important kinase families and explores the underlying factors that govern the interaction of these compounds with their target receptors.
Kinase Inhibition Potency and Selectivity
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a critical component for kinase binding, with studies indicating that substituting a pyrazolo[4,3-b]pyridine core with pyrrolo[2,3-b]pyrazine can enhance inhibitory activity against certain kinases. nih.govresearchgate.net This scaffold serves as a foundation for designing inhibitors against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus Kinase 3 (JAK3), Spleen Tyrosine Kinase (SYK), Cyclin-Dependent Kinase/Glycogen Synthase Kinase-3 (CDK/GSK-3), and Adaptor-Associated Kinase 1 (AAK1).
A series of 5H-pyrrolo[2,3-b]pyrazine derivatives have been synthesized and evaluated as inhibitors of FGFR. mdpi.comnih.gov The SAR studies focused on modifications at three main positions: the scaffold itself, a region facilitating π-π stacking, and a methyl pyrazole moiety. researchgate.net
Initial optimization efforts demonstrated that the 5H-pyrrolo[2,3-b]pyrazine scaffold was superior to the 1H-pyrazolo[4,3-b]pyridine scaffold for FGFR1 activity. mdpi.com Further exploration of substituents on a pyrazole ring attached to the core revealed that an unsubstituted pyrazole (Compound 13) provided the highest potency, with an IC50 of 0.6 nM against FGFR1. mdpi.com Introducing even a small isopropyl group to the pyrazole ring led to a loss of activity. mdpi.com
When an imidazole (B134444) ring was used instead of pyrazole, substitutions with ethyl and isopropyl groups (Compounds 29 and 30) showed improved inhibitory activity compared to other alkyl substitutions. mdpi.com
| Compound | Modification | FGFR1 IC50 (nM) | Reference |
|---|---|---|---|
| 13 | Unsubstituted pyrazole ring | 0.6 | mdpi.com |
| 14 | Isopropyl on pyrazole ring | >10000 | mdpi.com |
| 29 | Ethyl on imidazole ring | 3.0 | mdpi.com |
| 30 | Isopropyl on imidazole ring | 3.0 | mdpi.com |
For Janus Kinase 3 (JAK3), a series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers have been developed. nih.govnih.gov While initial lead compounds showed good potency, they lacked selectivity against other JAK family members. nih.govnih.gov Computational and crystallographic analyses indicated that the phenyl ether portion of the molecule could be modified to enhance selectivity. nih.govnih.gov By exploring this, researchers were able to identify potent and selective JAK3 inhibitors. nih.govnih.gov
The pyrrolopyrazine scaffold has also been investigated for its potential to inhibit Spleen Tyrosine Kinase (SYK). figshare.comacs.orgnih.gov Research in this area has led to the discovery of several potent and selective SYK inhibitors. figshare.comacs.orgnih.gov Efforts to improve physicochemical properties and potency in human whole blood have been a focus of these studies. figshare.comacs.orgnih.gov
While direct SAR studies on this compound for CDK/GSK-3 are limited, research on the closely related pyrrolo[2,3-b]pyridine scaffold provides valuable insights. A novel inhibitor, S01, based on this scaffold, was a potent inhibitor of GSK-3β with an IC50 of 0.35 nM. This compound also demonstrated acceptable selectivity against 24 other structurally similar kinases, including certain CDKs. The high degree of homology between GSK-3β and some CDKs, such as CDK1, CDK2, and CDK5, suggests that inhibitors targeting one may have synergistic effects by inhibiting others.
Specific structure-activity relationship studies for this compound analogues as inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (LCK) are not extensively documented in publicly available research. However, other fused heterocyclic systems, such as ring-fused pyrazoles, have been shown to be potent LCK inhibitors.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been utilized in the development of inhibitors for Adaptor-Associated Kinase 1 (AAK1). The synthesis of dihalogenated pyrrolo[2,3-b]pyrazine intermediates has been a key step in creating more complex molecules with AAK1 inhibitory activity.
Factors Influencing Receptor Binding Affinity and Ligand Efficiency
The binding affinity and ligand efficiency of this compound analogues are influenced by a variety of structural factors, many of which have been elucidated through SAR studies.
For FGFR inhibitors, the core scaffold itself is a primary determinant of binding activity. researchgate.net The planarity of the pyrrolopyrazine system allows for effective π-π stacking interactions within the kinase's ATP-binding pocket. The nature of substituents on attached heterocyclic rings, such as pyrazole or imidazole, significantly impacts potency. For instance, the high activity of the unsubstituted pyrazole in Compound 13 suggests that steric bulk in this region is detrimental to binding. mdpi.com This highlights the importance of a precise fit within the receptor's active site.
In the context of JAK3 inhibition, achieving selectivity was a key challenge. The use of a phenyl ether moiety provided a vector that could be modified to exploit differences in the active sites of various JAK isoforms. nih.govnih.gov This demonstrates that extending a part of the molecule into less conserved regions of the kinase domain can be a successful strategy for improving selectivity.
Mechanistic Biological Investigations of 5 Methyl 5h Pyrrolo 2,3 B Pyrazine Derivatives
Molecular Target Identification and Validation
The biological effects of 5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives are rooted in their specific interactions with key protein targets. Research has focused on identifying these molecular partners and validating the nature of the binding interactions through various biochemical and structural methods. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been noted for its utility in developing kinase inhibitors. researchgate.netresearchgate.net
A primary mechanism of action for many pyrrolo[2,3-b]pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling. These compounds have been successfully developed as potent inhibitors of several kinase families.
One major area of investigation has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in cancer. researchgate.netnih.gov Researchers have rationally designed and synthesized series of 5H-pyrrolo[2,3-b]pyrazine derivatives, identifying several potent FGFR kinase inhibitors. nih.gov For instance, starting from a weakly active compound, optimization led to the discovery of potent inhibitors. The inhibitory activity, measured as the half-maximal inhibitory concentration (IC₅₀), demonstrates the potency of these compounds. Modifications on the imidazole (B134444) moiety of a lead compound showed that substitutions with ethyl and isopropyl groups resulted in significant inhibitory activity against FGFR1. nih.gov
Another significant target is the Janus kinase (JAK) family, particularly JAK3, which is involved in immune responses. A novel series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers were identified as potent and ATP-competitive JAK3 inhibitors. nih.gov While initial lead compounds showed promising potency, they lacked selectivity against other JAK family members. nih.gov Further optimization, however, led to derivatives with improved selectivity. nih.gov
The pyrrolo[2,3-b]pyrazine scaffold has also been reported to show inhibitory activity against other kinases such as Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and ataxia telangiectasia and Rad3-related protein (ATR). nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
| Compound 29 | FGFR1 | 3.0 |
| Compound 30 | FGFR1 | 3.0 |
| 12b | JAK3 | Potent Inhibition |
| 12d | JAK3 | Potent Inhibition |
Data sourced from references nih.govnih.gov.
Understanding how these derivatives bind to their targets is crucial for optimizing their efficacy and selectivity. Structural biology and computational modeling have provided significant insights into these interactions.
For the FGFR inhibitors, X-ray crystallography was instrumental. The crystal structure of a 5H-pyrrolo[2,3-b]pyrazine derivative (compound 8) bound to FGFR1 (PDB ID: 5Z0S) revealed the specific binding mode and guided further optimization efforts. researchgate.netnih.gov Studies have shown that replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with the 5H-pyrrolo[2,3-b]pyrazine core can enhance the binding activity at FGFR1. nih.gov
In the context of JAK3 inhibition, computational analysis and crystallography were used to understand the binding of the 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ether series. nih.gov This analysis revealed that the phenyl ether portion of the molecule provided a favorable vector for achieving selectivity among the highly similar JAK family kinases. nih.gov
Beyond kinases, derivatives of the pyrrolo[2,3-b]pyrazine scaffold have been identified as activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.gov Specific derivatives, such as RP107, were found to activate wild-type and mutant forms of CFTR. Structure-activity relationship studies determined that a 4-hydroxyphenyl group and a 7-n-butyl group were key determinants for this activation. nih.gov
Cellular Pathway Modulation and Downstream Signaling Effects
By engaging with molecular targets like kinases and ion channels, this compound derivatives can profoundly influence cellular signaling networks, affecting fundamental processes such as cell growth and survival.
A significant consequence of kinase inhibition by these compounds is the suppression of cancer cell proliferation. The antiproliferative effects of 5H-pyrrolo[2,3-b]pyrazine derivatives have been demonstrated across various human tumor cell lines.
Derivatives designed as FGFR inhibitors have shown potent antiproliferative activity against the KG-1 human myeloid leukemia cell line. nih.gov The efficacy of these compounds in a cellular context often correlates with their enzymatic inhibitory potency. For example, compounds with strong FGFR1 inhibition also effectively halted the proliferation of KG-1 cells. nih.gov Other related pyrrolopyrazine derivatives have demonstrated cytotoxicity against pancreatic (Panc-1), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. nih.govnih.gov Mechanistic studies on related compounds revealed they can induce apoptosis and cause cell cycle arrest in the mitotic phase, directly impacting the machinery of cell division. nih.gov
| Compound | Cell Line | Antiproliferative IC₅₀ (nM) |
| Compound 13 | KG-1 | 7.0 |
| Compound 29 | KG-1 | 10.0 |
| Compound 5b | Panc-1 | 20,300 |
Data sourced from references nih.govnih.gov.
The inhibition of receptor tyrosine kinases like FGFR by 5H-pyrrolo[2,3-b]pyrazine derivatives directly interferes with major downstream signaling pathways that are critical for tumor growth and survival. nih.gov Upon activation, FGFRs typically trigger several key cascades, including:
The MEK-ERK (MAPK) pathway
The PI3K-Akt pathway
The PLCγ pathway
By blocking the initial phosphorylation event at the receptor, these inhibitors effectively shut down the signals flowing through these networks. nih.gov The interconnected nature of these pathways is a crucial aspect of cancer cell signaling. nih.gov For instance, feedback mechanisms exist where the inhibition of one pathway, such as MEK-ERK, can lead to the compensatory activation of another, like PI3K-Akt. nih.gov Therefore, compounds that can effectively block an upstream node like FGFR offer a way to comprehensively suppress these multiple downstream oncogenic signals.
In addition to their role as kinase inhibitors, certain pyrrolo[2,3-b]pyrazine derivatives have been investigated as modulators of the CFTR ion channel, which is defective in cystic fibrosis. nih.gov
One derivative in particular, RP107, was identified as a potent activator of wild-type, G551D, and F508del-CFTR chloride channels. nih.gov Mechanistic studies revealed that this activation occurs through a cAMP-independent pathway. This is significant because the primary endogenous activation of CFTR is cAMP-dependent. The action of RP107 was potentiated by low levels of forskolin (B1673556) (a cAMP elevator) and was inhibited by known CFTR blockers like glibenclamide and CFTR(inh)-172, confirming its on-target effect. nih.gov In ex vivo studies using mouse colon tissue, RP107 stimulated CFTR-dependent short-circuit current with high potency, further validating its activation mechanism. nih.gov
| Compound | System | EC₅₀ |
| RP107 | Mouse Colon (Isc) | 89 nM |
| RP108 | Mouse Colon (Isc) | 103 µM |
Data sourced from reference nih.gov.
Mechanistic Insights into Anti-Proliferative Activity in Cell Lines
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown notable potential as anti-proliferative agents, with research primarily focusing on their role as kinase inhibitors. researchgate.net
The anti-proliferative effects of pyrrolopyrazine derivatives have been quantified using various in vitro assays that measure cell viability and growth inhibition across different human cancer cell lines. The MTS assay, for instance, has been used to demonstrate dose- and time-dependent cytotoxic activity. nih.gov Studies have reported the half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a compound required to inhibit a biological process by 50%.
For example, a series of 3-trifluoromethyl-5,6-dihydro- researchgate.netnih.govnih.govtriazolo pyrazine (B50134) derivatives were evaluated for their antiproliferative action against human colon cancer cell lines HCT-116 and HT-29. mdpi.com The IC₅₀ values for these compounds ranged from 6.587 to 11.10 µM. mdpi.com Similarly, the cytotoxic effects of certain pyrrolo[1,2-b]pyridazines were tested on human adenocarcinoma cell lines from the colon (LoVo), ovary (SK-OV-3), and breast (MCF-7), with some compounds showing significant decreases in cell viability. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Pyrrolopyrazine and Related Derivatives
| Compound Class | Cell Line(s) | Assay | Observed Activity | Reference |
|---|---|---|---|---|
| 3-Trifluoromethyl-5,6-dihydro- researchgate.netnih.govnih.govtriazolo pyrazine derivatives | HT-29, HCT-116 (Colon Cancer) | MTT Assay | IC₅₀ values from 6.587 to 11.10 µM. | mdpi.com |
| Pyrrolo[1,2-b]pyridazine derivatives | LoVo (Colon), SK-OV-3 (Ovary), MCF-7 (Breast) | MTS Assay | Dose- and time-dependent cytotoxicity. Compound 5a reduced LoVo cell viability to 63.46% at 400 µM. | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | MCF-7 (Breast), HepG-2 (Liver) | MTT Assay | Compound 14 showed an IC₅₀ of 3.25 µg/ml against MCF-7 cells. | ekb.eg |
The anti-proliferative activity of 5H-pyrrolo[2,3-b]pyrazine derivatives is predominantly attributed to their ability to inhibit various protein kinases. researchgate.net Kinases are crucial enzymes in cellular signaling pathways that control cell growth, proliferation, and survival.
A primary target for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. researchgate.netnih.gov Aberrant FGFR signaling is implicated in numerous cancers, making it a key target for anticancer drug development. nih.govdntb.gov.ua Derivatives of 5H-pyrrolo[2,3-b]pyrazine have been rationally designed and synthesized as potent FGFR kinase inhibitors. researchgate.netnih.gov Docking studies have shown that these compounds can bind to the FGFR1 kinase domain, with the nitrogen atom in the pyrazine ring forming a critical hydrogen bond with the kinase hinge region. nih.gov Inhibition of FGFR disrupts downstream signaling cascades, including the MEK-ERK and PI3K-Akt pathways, which are essential for tumor progression and growth. nih.gov
Beyond FGFR, the 5H-pyrrolo[2,3-b]pyrazine scaffold has been associated with the inhibition of other kinases, such as Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), JAK3, and Ataxia-Telangiectasia and Rad3-related protein (ATR). nih.gov Furthermore, related pyrrolopyrazine derivatives have been found to inhibit Aurora kinase A, a key regulator of cell division, leading to reduced cancer cell proliferation. researchgate.net In HT-29 colon cancer cells, a pyrazine derivative was found to induce apoptosis through the mitochondrial pathway by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl2, which subsequently activates Caspase 3. mdpi.com
Exploration of Other Pre-clinical Biological Activities
In addition to their anti-cancer properties, derivatives of the pyrrolopyrazine scaffold have been explored for other therapeutic applications. researchgate.net
Pyrrolopyrazine and structurally similar heterocyclic compounds have demonstrated anti-inflammatory potential. researchgate.netnih.gov The inflammatory response involves a complex series of molecular events, and dysregulation can lead to chronic diseases. mdpi.comresearchgate.net
The mechanisms underlying the anti-inflammatory effects of pyrazole-containing compounds often involve the modulation of pro-inflammatory enzymes and signaling pathways. mdpi.com One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.gov For instance, certain pyrrolo[2.3-b]pyridine derivatives have been investigated for their anti-inflammatory activity, with molecular docking studies suggesting they bind to the COX-2 active site. nih.gov Another critical pathway is the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of many pro-inflammatory genes. mdpi.comresearchgate.net Some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit NF-κB transcriptional activity induced by lipopolysaccharides. mdpi.com These compounds are also predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as JNK, p38α, and ERK2, which are key regulators of the inflammatory response. mdpi.com
Several studies have highlighted the antioxidant properties of pyrrolopyrazine and related heterocyclic structures. researchgate.net Antioxidants can neutralize harmful reactive oxygen species (ROS), such as hydroxyl radicals (HO•), thereby reducing oxidative stress, which is implicated in numerous diseases. mdpi.comresearchgate.net
The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govbas.bg In one study, pyrrolo[2,3-b]quinoxaline derivatives were assessed for their antioxidant activity, with ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a) identified as a promising radical scavenger. nih.gov Computational analysis indicated that this compound is an effective scavenger of hydroxyl radicals, with a scavenging ability comparable to reference antioxidants like Trolox and melatonin (B1676174) in physiological lipid environments. nih.gov Other pyrazole (B372694) derivatives have also shown good antioxidant activity in DPPH radical scavenging and DNA protection assays. nih.gov
The pyrrolopyrazine scaffold has been explored for its potential against various pathogens. researchgate.net While 5H-pyrrolo[2,3-b]pyrazine derivatives are more recognized for kinase inhibition, the broader class of pyrrolopyrazines has shown antiviral and antimicrobial effects. researchgate.net
In antiviral research, pyrazine-based conjugates have exhibited promising activity against SARS-CoV-2. nih.gov Additionally, pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazine derivatives have been identified as having low toxicity and high antiviral activity against the influenza A virus (H1N1), with a proposed mechanism involving the inhibition of neuraminidase. mdpi.com
In the realm of antimicrobial research, various pyrazine derivatives have been synthesized and tested against bacterial and fungal strains. jetir.orgekb.eg Pyrazine sulfonamides have shown inhibitory effects against the Gram-positive bacterium Staphylococcus aureus. jetir.org Pyrido[2,3-b]pyrazine (B189457) derivatives have also demonstrated antibacterial activity against strains like S. aureus, Bacillus cereus, and Escherichia coli. imist.ma Furthermore, novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant bactericidal effects against clinically isolated multidrug-resistant pathogens, with some compounds exhibiting potent antibiofilm and anti-quorum-sensing activities. nih.gov
Computational and Theoretical Studies of 5 Methyl 5h Pyrrolo 2,3 B Pyrazine
Quantum Chemical Calculations and Molecular Electronic Structure
Quantum chemical calculations provide a microscopic understanding of the intrinsic properties of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine. These methods are instrumental in predicting its geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For the parent scaffold, 5H-pyrrolo[2,3-b]pyrazine, and its derivatives, DFT calculations are employed to determine optimized molecular geometries, including bond lengths and angles, as well as vibrational frequencies. While specific DFT data for this compound is not extensively published, studies on related pyrrolopyrazine structures offer valuable insights. For instance, DFT calculations on similar heterocyclic systems are used to predict their stability and spectroscopic characteristics. bldpharm.com These theoretical explorations on related pyrazine-based compounds have been used to evaluate properties like heat of formation and density. mdpi.com
Table 1: Representative Calculated Molecular Properties for Pyrrolopyrazine Scaffolds
| Property | Representative Value Range for Pyrrolopyrazine Derivatives | Method |
| Heat of Formation (kJ/mol) | 162.95 - 708.26 | DFT |
| Density (g/cm³) | 1.44 - 1.93 | DFT |
Note: The data presented is for a range of polynitrobenzo/heteroaryl pyrazines and serves as an illustrative example of properties that can be calculated using DFT. Specific values for this compound are not available in the cited literature.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. materialsciencejournal.orgscispace.com For pyrido[2,3-b]pyrazine (B189457) derivatives, which are structurally related to the title compound, the HOMO-LUMO energy gap has been analyzed to understand their electronic properties. These studies show that the energy levels can be tuned by altering substituents on the core structure. wuxiapptec.com A smaller HOMO-LUMO gap suggests a higher propensity for intramolecular charge transfer, a property that can be significant for the bioactivity of the molecule. scispace.com The reactivity of a molecule can often be gauged by this energy difference. nih.gov
Table 2: Frontier Orbital Energies and Energy Gap for a Representative Pyrido[2,3-b]pyrazine Derivative
| Orbital | Energy (eV) |
| HOMO | -5.34 to -5.97 |
| LUMO | -3.61 to -3.70 |
| Energy Gap (eV) | 1.67 - 2.36 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. scispace.com The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). For heterocyclic compounds like pyrazine (B50134), MEP analysis can reveal potential sites for non-covalent interactions, such as hydrogen bonding. researchgate.net In the context of drug design, understanding the MEP is crucial for predicting how a ligand might interact with the electrostatic environment of a protein's active site. For this compound, it is expected that the nitrogen atoms of the pyrazine ring would be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein. These methods are central to structure-based drug design.
Molecular docking simulations have been instrumental in understanding the binding modes of derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold with various protein kinases. researchgate.netnih.gov For instance, in studies of 5H-pyrrolo[2,3-b]pyrazine derivatives as fibroblast growth factor receptor (FGFR) kinase inhibitors, docking has shown that the nitrogen atom in the pyrazine ring often forms a crucial hydrogen bond with the hinge region of the kinase domain. nih.gov The pyrrolo[2,3-b]pyrazine scaffold itself has been identified as a key element for binding activity. nih.gov While specific docking studies on this compound are limited, the insights from its derivatives suggest that it would likely adopt a similar binding orientation within a kinase active site, with the methyl group potentially influencing selectivity or affinity through steric interactions.
Computational models can be used to predict the binding affinity and specificity of a ligand for its target protein. By analyzing the interactions observed in docking studies, such as hydrogen bonds and hydrophobic contacts, it is possible to estimate the strength of the binding. For the 5H-pyrrolo[2,3-b]pyrazine scaffold, computational and crystallographic analyses have suggested that modifications to certain parts of the molecule can enhance selectivity for specific kinase isoforms. For example, the introduction of a phenyl ether moiety was guided by computational analysis to improve selectivity for JAK3 over other JAK family members. Although predictive modeling for this compound specifically is not widely reported, the principles derived from its analogs indicate that the 5-methyl group would be a key determinant in its binding profile, potentially offering a vector for optimizing specificity.
Table 3: Interacting Residues for a 5H-Pyrrolo[2,3-b]pyrazine Derivative in the FGFR1 Active Site
| Interacting Residue | Interaction Type |
| Hinge Region Amino Acid | Hydrogen Bond |
| Phe489 | Imidazole (B134444) Stacking |
| Asp641 | Salt Bridge (with specific derivatives) |
Note: This table is based on the binding mode analysis of a derivative of 5H-pyrrolo[2,3-b]pyrazine with FGFR1 and illustrates the types of interactions that could be important for the binding of the core scaffold. nih.gov
Allosteric Modulation Studies
Computational methods, particularly molecular docking, have been instrumental in understanding how derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold can act as allosteric modulators. These studies are crucial in drug discovery, offering insights into how these molecules can bind to a site on a protein other than the active site, thereby modifying the protein's activity.
For instance, research into Janus kinase 3 (JAK3) inhibitors has utilized the 5H-pyrrolo[2,3-b]pyrazine scaffold. nih.gov Initial lead compounds showed promise but lacked selectivity. Computational and crystallographic analyses were employed to understand the binding modes of these inhibitors. nih.gov These studies suggested that specific modifications to the scaffold could enhance selectivity by targeting allosteric pockets. Molecular docking simulations indicated that the phenyl ether moiety attached to the core structure had a favorable vector to achieve this selectivity. nih.gov This led to the design and synthesis of new derivatives with improved potency and selectivity for JAK3. nih.gov
Similarly, in the development of fibroblast growth factor receptor (FGFR) kinase inhibitors, a weak-active compound with the 5H-pyrrolo[2,3-b]pyrazine core was identified. nih.gov Structure-based drug design, guided by the co-crystal structure of a derivative with FGFR1, facilitated the optimization of this lead. nih.gov Molecular docking simulations played a key role in the rational design of a series of derivatives, leading to the discovery of potent FGFR kinase inhibitors with high selectivity. nih.gov
These examples highlight the power of computational approaches in elucidating the potential for allosteric modulation by compounds containing the this compound core, guiding the synthesis of more effective and selective therapeutic agents.
In Silico ADME Prediction and Optimization Strategies
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in preclinical drug development. In silico models offer a rapid and cost-effective means to assess the pharmacokinetic profile of drug candidates.
The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and dosing regimen. Computational tools can predict the metabolic fate of compounds like this compound derivatives. These predictions are often based on identifying potential sites of metabolism by cytochrome P450 enzymes.
For a series of 5H-pyrrolo[2,3-b]pyrazine derivatives developed as FGFR kinase inhibitors, computational assessment of their metabolic properties was a crucial part of the optimization process. nih.gov The goal was to identify compounds with favorable metabolic stability to ensure adequate exposure in vivo. nih.gov This in silico screening, combined with in vitro assays, led to the identification of a lead compound with promising metabolic characteristics. nih.gov
The use of various in silico tools, including quantitative structure-activity relationship (QSAR) models and docking software, allows for the prediction of metabolic pathways and potential liabilities. frontiersin.org For example, software like Discovery Studio, OECD QSAR Toolbox, and pkCSM can be employed to predict the metabolic stability and byproducts of novel compounds. frontiersin.org
The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is essential for oral absorption. In silico methods for predicting permeability are becoming increasingly sophisticated. nih.gov These methods range from simple property-based rules to more complex physics-based simulations. nih.gov
For derivatives of the this compound scaffold, computational models can predict their passive diffusion across membranes. These predictions often consider physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Recent studies on other heterocyclic compounds have demonstrated the utility of in silico ADME prediction. For instance, a series of thiazolo[4,5-b]pyridines underwent in silico assessment of their pharmacokinetic parameters, which revealed suitable drug-like properties. mdpi.com Such computational analyses are vital for prioritizing compounds for further experimental evaluation. mdpi.com
The following table summarizes key in silico ADME parameters often evaluated for drug candidates:
| Parameter | Description | Importance |
| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Predicts membrane permeability and blood-brain barrier penetration. |
| Aqueous Solubility (LogS) | Logarithm of the molar solubility in water | Influences absorption and formulation. |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | Key parameter for oral bioavailability. |
| Caco-2 Permeability | In vitro model for intestinal permeability | Predicts in vivo absorption. |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | Important for CNS-targeting drugs and for avoiding CNS side effects. |
| Cytochrome P450 (CYP) Inhibition | Potential to inhibit major drug-metabolizing enzymes | Predicts potential for drug-drug interactions. |
Conformational Analysis and Structural Energetics of the Pyrrolo[2,3-b]pyrazine Core
Computational chemistry methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy surface of the molecule. This allows for the determination of stable conformers and the energy barriers between them. The planarity of the pyrrolo[2,3-b]pyrazine ring system is a key feature, and the energetic cost of deviations from planarity can be calculated.
The structural energetics, including the heat of formation and strain energy, provide insights into the stability of the core structure. These calculations can be further refined to understand how substitutions on the ring system affect its geometry and electronic properties. This fundamental understanding is crucial for the rational design of new derivatives with specific desired conformations for optimal target binding.
Advanced Analytical Approaches for Structural and Mechanistic Elucidation in Research
X-ray Crystallography in Complex with Biological Targets for Binding Site Elucidation
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal. In drug discovery and medicinal chemistry, resolving the crystal structure of a ligand co-crystallized with its biological target, such as a protein, provides invaluable insights into the specific binding interactions that are crucial for structure-based drug design.
Co-crystal Structure Determination for Ligand-Protein Interactions
The co-crystal structure of a 5H-pyrrolo[2,3-b]pyrazine derivative with its target protein reveals precise details about its binding mode. For instance, research into a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases has utilized this approach. nih.gov The X-ray crystal structure of a derivative, compound 8, in complex with FGFR1 was determined and deposited in the Protein Data Bank (PDB) with the ID 5Z0S. researchgate.net
This structural data showed that the 5H-pyrrolo[2,3-b]pyrazine scaffold is capable of forming key hydrogen bonds with the backbone of specific amino acid residues in the hinge region of the kinase. nih.gov Specifically, a hydrogen bond is formed with the backbone of residue Ala564 at the hinge part of FGFR1. nih.gov This type of detailed interaction data is fundamental for optimizing the affinity and selectivity of inhibitors. researchgate.net The pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising starting point for developing inhibitors for various kinases, including Bruton's tyrosine kinase and JAK3, due to its favorable binding characteristics. nih.govresearchgate.net
| Complex | PDB ID | Target Protein | Key Interacting Residue | Interaction Type |
| Compound 8 | 5Z0S | FGFR1 | Ala564 | Hydrogen Bond |
Analysis of Conformational Changes Upon Binding
Observing the structural changes in a protein upon ligand binding is another critical insight gained from X-ray crystallography. researchgate.net In the co-crystal structure of the 5H-pyrrolo[2,3-b]pyrazine derivative (compound 8) and FGFR1, a notable conformational change was observed. nih.gov The P-loop of the FGFR1 kinase domain was seen to lower down, allowing for a pi-pi stacking interaction to form between the residue Phe489 and the inhibitor molecule. nih.gov This induced-fit movement highlights how the protein accommodates the ligand to achieve a stable bound state. Understanding such conformational adjustments is essential for designing next-generation compounds with improved binding properties.
High-Resolution Spectroscopic Techniques for Mechanistic Studies
High-resolution spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of chemical research, providing detailed information about molecular structure, connectivity, and transformation.
Advanced NMR Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of newly synthesized organic molecules. For complex derivatives of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for complete and unambiguous assignment of proton (¹H), carbon (¹³C), and even nitrogen (¹⁵N) chemical shifts and coupling constants. nih.gov
Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to piece together the molecular framework. For more complex assignments, advanced methods like 2D (delta,J) long-range INEPT spectra with selective excitation can be used for the unequivocal mapping of long-range carbon-proton coupling constants. nih.gov The characterization data for synthesized pyrrolotriazine derivatives, for example, often includes detailed ¹H NMR data specifying chemical shifts (δ) in ppm and coupling constants (J) in Hz, which confirms their predicted structures. mdpi.com
Mass Spectrometry for Reaction Pathway Intermediates and Metabolite Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds. In the context of this compound research, MS is vital for confirming the successful synthesis of derivatives by verifying their molecular weight. mdpi.com For example, Electron Ionization Mass Spectrometry (EI-MS) has been used to characterize various synthesized heterocyclic compounds, providing their mass-to-charge ratio (m/z) which corresponds to the molecular ion. mdpi.com
Furthermore, when coupled with liquid chromatography (LC-MS), it becomes a powerful tool for studying reaction pathways and identifying metabolites. A study on the metabolism of 2,3,5-trimethylpyrazine, a structurally related compound, utilized stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) to identify and quantify its metabolites in human urine. nih.gov This research involved synthesizing putative metabolites and using them as standards to confirm their presence in biological samples, demonstrating a robust method for tracking the metabolic fate of pyrazine-containing compounds. nih.gov
Chromatographic Methods for Purity Assessment in Research Contexts
Chromatographic techniques are essential for the separation, identification, and purification of compounds. In a research setting, ensuring the purity of a synthesized compound like this compound or its derivatives is critical for obtaining reliable biological data. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. bldpharm.com Commercial suppliers of research chemicals routinely use these methods to certify the purity of their compounds, often stating a purity level of 97% or 98%. calpaclab.comavantorsciences.comsigmaaldrich.com The use of ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry also plays a crucial role in the quantitative analysis of these compounds in complex mixtures, such as biological fluids. nih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of this compound and its derivatives. The versatility of HPLC allows for the separation of the target compound from starting materials, byproducts, and other impurities, ensuring a high degree of purity essential for subsequent biological testing.
Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of pyrazine (B50134) compounds. In a typical application, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For pyrazine derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. tut.ac.jp The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation and resolution of the target compound from any impurities. Detection is frequently carried out using a Photo Diode Array (PDA) detector, with a common wavelength for pyrazines being 270 nm. tut.ac.jp
For instance, the separation of various pyrazines has been successfully achieved using a Capcell Pak C18 column (5 µm, 250 mm x 4.6 mm i.d.) with an acetonitrile/water mobile phase at a flow rate of 0.6 mL/min. tut.ac.jp While this specific method was not applied directly to this compound, the principles are directly transferable. For more complex separations, such as those involving isomers or enantiomers, chiral stationary phases (CSPs) can be utilized. Polysaccharide-based CSPs, like Chiralpak columns, have demonstrated efficacy in resolving isomers of related heterocyclic compounds. nih.govresearchgate.net The choice of mobile phase in chiral separations can range from normal-phase (e.g., hexane/isopropanol) to reverse-phase and polar organic modes, depending on the specific enantiomers to be separated. nih.govcsfarmacie.cz
Table 1: Illustrative HPLC Parameters for Pyrazine Analysis
| Parameter | Specification |
|---|---|
| Column | Capcell Pak C18, 5 µm, 250 mm x 4.6 mm i.d. tut.ac.jp |
| Mobile Phase | Acetonitrile/Water mixture tut.ac.jp |
| Flow Rate | 0.6 mL/min tut.ac.jp |
| Detection | Photo Diode Array (PDA) at 270 nm tut.ac.jp |
| Injection Volume | 20 µL tut.ac.jp |
This table represents typical starting conditions for the analysis of pyrazine compounds based on published methods. tut.ac.jp Optimization for this compound would be required.
Spectrophotometric Assays for Biological Activity Evaluation
Spectrophotometric assays are crucial for determining the biological activity of compounds like this compound. These assays rely on measuring changes in light absorption to quantify biochemical reactions, such as enzyme inhibition or protein binding.
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been identified as potent inhibitors of fibroblast growth factor receptor (FGFR) kinases, which are implicated in various cancers. nih.gov The inhibitory activity of these compounds can be quantified using enzymatic assays that result in a colorimetric or fluorescent signal detectable by a spectrophotometer. In a typical kinase inhibition assay, the enzyme (e.g., FGFR1) is incubated with the test compound and its substrates (e.g., ATP and a peptide). The amount of product formed, which can be measured spectrophotometrically, is inversely proportional to the inhibitory activity of the compound. The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For a series of 5H-pyrrolo[2,3-b]pyrazine derivatives, potent inhibition of FGFR1 has been observed, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov
Table 2: FGFR1 Enzymatic Activity of Representative 5H-pyrrolo[2,3-b]pyrazine Derivatives
| Compound | R1 Group | FGFR1 IC50 (nM) |
|---|---|---|
| 9 | - | >1000 |
| 10 | - | >1000 |
| 13 | 2,6-difluoro-4-methoxyphenyl | 4.9 |
| 27 | 2,6-dichloro-4-methoxyphenyl | 3.2 |
| 28 | 2-chloro-6-fluoro-4-methoxyphenyl | 2.8 |
| 29 | 2-fluoro-6-chloro-4-methoxyphenyl | 4.1 |
Data adapted from a study on FGFR kinase inhibitors. nih.gov
Another application of spectrophotometry in evaluating biological activity is through protein binding studies. UV-Vis spectrophotometry can be used to investigate the interaction between a compound and a protein, such as bovine serum albumin (BSA) or human serum albumin (HSA). researchgate.net Changes in the UV-Vis absorption spectrum of the protein upon addition of the compound can indicate binding and provide information about conformational changes in the protein. This is a valuable technique for assessing the potential for a drug candidate to be transported and distributed in the bloodstream. researchgate.net
Future Research Directions and Translational Potential Conceptual, Pre Clinical Focus
Development of Novel 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-Based Scaffolds for Drug Discovery
The this compound core has proven to be a versatile starting point for the creation of new therapeutic agents. nih.gov Its ability to be chemically modified at various positions allows for the generation of diverse libraries of compounds with a wide range of biological activities. nih.govresearchgate.net Researchers have successfully synthesized derivatives of this scaffold that exhibit potent inhibitory activity against a variety of protein kinases, which are crucial targets in cancer therapy and other diseases. nih.govresearchgate.net
One notable application of this scaffold is in the development of inhibitors for Janus kinase 3 (JAK3), a key enzyme in the signaling pathways of the immune system. nih.govucsd.edu By exploring different chemical substitutions on the this compound core, scientists have been able to create potent and selective JAK3 inhibitors. nih.govucsd.edu Similarly, this scaffold has been instrumental in the discovery of inhibitors for fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. nih.govresearchgate.netnih.gov The rational design and synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives have led to the identification of potent FGFR kinase inhibitors with favorable metabolic properties. nih.govnih.gov
The development of novel synthetic routes, such as multi-component reactions, has further expanded the chemical space that can be explored around the pyrrolo[1,2-a]pyrazine (B1600676) core, leading to the discovery of compounds with significant anticancer activity. nih.gov These findings underscore the importance of the this compound scaffold as a privileged structure in drug discovery, with the potential to yield new treatments for a range of diseases.
Exploration of Allosteric Modulators Targeting Kinases or Other Proteins
Beyond traditional active site inhibitors, there is growing interest in the discovery of allosteric modulators. These molecules bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. This approach can offer greater selectivity and a lower risk of off-target effects.
The this compound scaffold has shown potential in the development of allosteric modulators. For instance, derivatives of the related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) have been identified as core protein allosteric modulators (CpAMs) for the inhibition of the Hepatitis B virus. nih.gov This highlights the potential of pyrazine-containing scaffolds to function as allosteric modulators.
Furthermore, the discovery of potent and selective JAK3 inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold suggests that this core can be tailored to target specific protein conformations, a key aspect of designing allosteric modulators. nih.govucsd.edu Computational and crystallographic analyses have been instrumental in understanding the binding modes of these compounds, providing a roadmap for the rational design of new allosteric modulators. ucsd.edu
Rational Design of Highly Selective Molecular Probes and Tool Compounds
Molecular probes and tool compounds are essential for dissecting complex biological pathways and validating new drug targets. The this compound scaffold provides a robust framework for the rational design of such molecules. Its chemical tractability allows for the incorporation of reporter groups, such as fluorescent tags, without compromising binding affinity or selectivity.
The development of highly selective inhibitors for kinases like JAK3 and FGFR, based on the 5H-pyrrolo[2,3-b]pyrazine core, demonstrates the feasibility of creating tool compounds with high specificity for their intended targets. nih.govucsd.edu For example, a series of 5,5-dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives were developed as highly selective PDE4B inhibitors, showcasing the potential for achieving high selectivity through targeted chemical modifications. elsevierpure.com
The principles of rational design, which involve a deep understanding of the target's structure and the compound's structure-activity relationship, are crucial in this endeavor. nih.govrsc.org By leveraging techniques like X-ray crystallography and computational modeling, researchers can design and synthesize molecular probes with precisely tailored properties for investigating biological systems.
Integration of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and synthesis of new molecules. nih.govresearchgate.net These technologies can analyze vast datasets of chemical structures and biological activities to identify promising new scaffolds and predict the properties of novel compounds. nih.govresearchgate.netresearchgate.net
For the this compound scaffold, AI and ML can be employed to:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives. nih.govresearchgate.net
Virtual Screening: Screen large virtual libraries of this compound derivatives to identify compounds with desired properties.
De Novo Design: Generate novel chemical structures based on the this compound core with optimized properties.
Synthesis Planning: Assist in the design of efficient synthetic routes for the production of new derivatives. nih.govarxiv.org
By integrating AI and ML into the drug discovery pipeline, researchers can significantly reduce the time and cost associated with developing new drugs based on the this compound scaffold.
Investigating the Role of this compound in Chemical Biology Research
Chemical biology aims to understand and manipulate biological systems using chemical tools. The this compound scaffold and its derivatives have significant potential as tools in this field.
Due to their ability to selectively inhibit specific proteins, these compounds can be used to probe the function of these proteins in living cells and organisms. For instance, selective inhibitors of kinases based on the pyrrolo[2,3-d]pyrimidine scaffold, a close relative of this compound, have been used to study the roles of these kinases in various cellular processes. ntnu.nonih.gov
Furthermore, the development of molecular probes based on the this compound core can enable the visualization and tracking of specific proteins within cells, providing valuable insights into their localization and dynamics. The versatility of this scaffold makes it a valuable platform for the creation of a wide range of chemical tools for exploring the complexities of biological systems. rsc.org
Q & A
Q. What are the common synthetic routes for 5-methyl-5H-pyrrolo[2,3-b]pyrazine and its derivatives?
The synthesis typically involves multi-step reactions, including halogenation, cyclization, and functional group modifications. For example, 2-chloro-5-methyl derivatives are synthesized via bromination of pyrrolopyrazine precursors followed by esterification or alkylation steps . Microwave-assisted methods under metal-free conditions can enhance regioselectivity in amination reactions, as demonstrated in the synthesis of analogous pyrrolopyrazine compounds . Key intermediates often require purification via column chromatography or crystallization to isolate high-purity products.
Q. How is the structural uniqueness of this compound characterized experimentally?
Structural elucidation relies on techniques such as:
- NMR spectroscopy : H and C NMR identify substituent positions and confirm bicyclic frameworks (e.g., methyl group at position 5 and halogen at position 2) .
- X-ray crystallography : Resolves bond angles and packing arrangements, critical for understanding intermolecular interactions .
- Mass spectrometry : Validates molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 167.6 for CHClN) .
Q. What are the primary biological activities associated with this compound?
Pyrrolopyrazines exhibit kinase inhibition (e.g., JAK, FGFR), antitumor, and antimicrobial activities. For instance, 5-methyl derivatives with halogen substituents show enhanced binding to kinase active sites, disrupting signaling pathways in cancer cells . In vitro assays using MTT or ATP-based methods are standard for evaluating IC values .
Advanced Research Questions
Q. How can regioselectivity be controlled during derivatization of this compound?
Regioselective functionalization depends on reaction conditions:
- Metal-free amination : Microwave irradiation directs substitution to the 3-position .
- Palladium catalysis : Buchwald-Hartwig coupling targets the 2-position for amine or aryl group introduction .
- Halogen effects : Bromine at position 2 facilitates cross-coupling, while iodine enhances electrophilic substitution at position 7 . Computational modeling (e.g., DFT) predicts reactive sites based on electron density maps .
Q. What strategies improve the selectivity of pyrrolopyrazine-based kinase inhibitors?
Structural modifications include:
- Substituent optimization : Methyl groups at position 5 improve steric hindrance, reducing off-target binding .
- Halogen tuning : Chlorine or iodine at position 2 enhances hydrophobic interactions with kinase ATP pockets .
- Scaffold hopping : Hybridizing with thieno-pyrazine or benzodithiophene cores alters electronic properties and selectivity profiles .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Mitigation strategies:
- Prodrug design : Mask polar groups to enhance bioavailability .
- Metabolite profiling : LC-MS/MS identifies degradation pathways and guides structural stabilization .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-UV/HRMS : Detects impurities at <0.1% levels .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition thresholds .
- Elemental analysis : Confirms stoichiometric ratios of C, H, N .
Q. How are computational tools applied in optimizing pyrrolopyrazine derivatives?
- Molecular docking : Predicts binding modes with kinases (e.g., FGFR1) using PDB structures (e.g., 3GQI) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with bioactivity .
- ADMET prediction : Software like SwissADME estimates solubility, permeability, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
